molecular formula C9H13N5O3S B7050837 1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide

1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide

Cat. No.: B7050837
M. Wt: 271.30 g/mol
InChI Key: APCDFGSIPIUUDB-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and an oxadiazole moiety. These structural features confer unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Fragments: The final step involves coupling the pyrazole-sulfonamide intermediate with the oxadiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the oxadiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyrazole or oxadiazole derivatives.

Scientific Research Applications

1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The pyrazole and oxadiazole rings may also interact with other molecular targets, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyrazole ring.

    1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]imidazole-4-sulfonamide: Contains an imidazole ring instead of a pyrazole ring.

    1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-carbamide: Contains a carbamide group instead of a sulfonamide group.

Uniqueness

1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and oxadiazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3S/c1-7-12-9(17-13-7)3-4-11-18(15,16)8-5-10-14(2)6-8/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCDFGSIPIUUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNS(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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